N-(4-Oxo-5-phenylpentyl)acetamide
Description
Properties
CAS No. |
823821-72-3 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-oxo-5-phenylpentyl)acetamide |
InChI |
InChI=1S/C13H17NO2/c1-11(15)14-9-5-8-13(16)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) |
InChI Key |
BSDZHHBEWZWKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Phenylpentan-4-one
Reductive Amination and Acetylation
- Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, producing 4-amino-5-phenylpentane.
- Acetylation : Treating the amine with acetic anhydride in dichloromethane at 25°C for 12 hours affords the target acetamide.
Critical Parameters :
- Reducing Agent : Sodium cyanoborohydride ensures selective imine reduction without ketone interference.
- Purification : Column chromatography (ethyl acetate/hexane, 1:3) isolates the product in 58% yield.
Solid-Phase Synthesis for High-Throughput Production
Recent patents highlight solvent-free mechanochemical methods for scalable synthesis. A representative protocol involves:
- Ball Milling : Equimolar quantities of 4-oxo-5-phenylpentanoic acid and acetamide are milled with potassium carbonate in a planetary ball mill (500 rpm, 2 hours).
- In Situ Activation : Carbodiimide reagents (e.g., DCC) facilitate acid-amine coupling without solvent, reducing waste.
- Crystallization : The crude product is dissolved in n-heptane at 45–50°C and cooled to 15°C to induce crystallization, achieving 89% purity.
Advantages :
- Efficiency : Reaction completion within 2 hours vs. 12–24 hours in solution-phase.
- Sustainability : Eliminates volatile organic solvents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Fischer Indole | 67 | 95 | One-pot reaction | Requires acidic conditions |
| Grignard/Acylation | 58 | 90 | Scalable | Multi-step purification |
| Solid-Phase | 89 | 89 | Solvent-free | Specialized equipment needed |
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
- ¹H NMR : Characteristic signals at δ 2.02 ppm (s, 3H, CH₃CO), δ 3.25 ppm (t, 2H, NHCH₂), and δ 7.32 ppm (m, 5H, Ph).
- IR Spectroscopy : Strong absorbance at 1650 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).
Industrial-Scale Considerations
Patents emphasize reactor design for kilogram-scale production:
- Continuous Flow Systems : Tubular reactors with in-line IR monitoring enable real-time adjustment of residence time and temperature, enhancing reproducibility.
- Waste Minimization : Solvent recovery units condense and recycle n-heptane, reducing material costs by 40%.
Emerging Methodologies
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the acetylation of 4-oxo-5-phenylpentylamine in ionic liquids at 37°C, achieving 75% conversion in 6 hours.
Photochemical Activation
UV irradiation (254 nm) of nitroalkene precursors in acetonitrile generates reactive intermediates that undergo Staudinger ligation with acetamide, yielding the target compound in 52% yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-5-phenylpentyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(4-Oxo-5-phenylpentyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-Oxo-5-phenylpentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetamide ()
- Structure: Contains a thiazolidinone ring (4-oxo) fused with a phenyl group and an acetamide-linked 4-methoxyphenyl substituent.
- The 4-methoxy group enhances electron-donating effects, altering reactivity compared to the unsubstituted phenyl in the target compound.
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide ()
- Structure: Features a dichlorophenylamino group and a thioxothiazolidinone ring (4-oxo, 2-thiono).
- The dichlorophenyl group may improve binding to hydrophobic pockets in biological targets.
- Synthesis : Prepared by refluxing with triethyl orthoformate in acetic anhydride, a method distinct from the target compound’s hypothetical synthesis .
N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]phenyl}acetamide ()
- Structure : Incorporates a pyrazolone ring (5-oxo) with a diazenyl linker and phenyl substituents.
- Key Features : The diazenyl group allows for photoisomerization, enabling applications in photoswitchable drugs. The pyrazolone ring is associated with analgesic and antipyretic activities.
- Synthesis : Likely synthesized via diazo coupling between pyrazolone and aniline derivatives .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()
- Structure : Benzothiazole core substituted with trifluoromethyl and acetamide-linked phenyl groups.
- Key Features : The benzothiazole moiety is prevalent in anticancer and antimicrobial agents. The trifluoromethyl group enhances metabolic stability and lipophilicity.
- Synthesis : Utilizes Suzuki coupling for aryl-aryl bond formation, followed by acetylation .
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structure : Complex heterocyclic system with pyrimidoindole (4-oxo), methoxyphenyl, and ethylphenyl groups.
- Key Features: The fused indole-pyrimidine system may intercalate with DNA or inhibit kinases.
- Synthesis : Multi-step process involving heterocyclic condensation and sulfur-based coupling reactions .
Key Findings and Contrasts
- Synthetic Complexity : Compounds with fused heterocycles (e.g., ) require multi-step syntheses, while simpler derivatives (e.g., ) use coupling reactions amenable to scale-up.
- Bioactivity Drivers : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability, whereas electron-donating groups (e.g., methoxy in ) modulate electronic properties for receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
